Benacyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

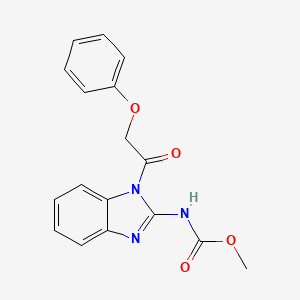

Structure

3D Structure

Propiedades

Número CAS |

42784-13-4 |

|---|---|

Fórmula molecular |

C17H15N3O4 |

Peso molecular |

325.32 g/mol |

Nombre IUPAC |

methyl N-[1-(2-phenoxyacetyl)benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C17H15N3O4/c1-23-17(22)19-16-18-13-9-5-6-10-14(13)20(16)15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19,22) |

Clave InChI |

BHWHSIBHVBDSRN-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 |

SMILES canónico |

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 |

Otros números CAS |

42784-13-4 |

Sinónimos |

1-phenoxyacetyl-2-methoxycarbonylaminobenzimidazole benacil benacyl benacyl hydrochloride benacyl monohydrochloride benacyl phosphate benacyl sulfate benacyl trifluoroacetate |

Origen del producto |

United States |

Foundational & Exploratory

Comprehensive Analysis of "Benacyl": A Case of Mistaken Identity

Initial investigations into the mechanism of action for a compound identified as "Benacyl" have revealed that no such drug is registered or described in comprehensive pharmacological and medical databases. It is highly probable that "this compound" is a transcriptional or proprietary misspelling of a known therapeutic agent. The symptomatic context and phonetic similarity often lead to confusion between drug names.

Based on phonetic resemblance, two common medications were considered as possible candidates for the intended subject of this inquiry: Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, and Benadryl, the common brand name for the antihistamine diphenhydramine. Given the extensive clinical history and distinct mechanisms of action of both drugs, this guide will briefly outline the pharmacodynamics of each as a potential proxy for the user's intended query.

Option 1: Benazepril - An Angiotensin-Converting Enzyme (ACE) Inhibitor

Benazepril is a medication primarily prescribed for the management of hypertension, congestive heart failure, and chronic renal failure.[1] It functions as a prodrug, meaning it is converted into its active form, benazeprilat, within the body.[1][2]

Core Mechanism of Action

The primary mechanism of action for benazeprilat is the inhibition of the angiotensin-converting enzyme (ACE).[1][3] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.

Specifically, ACE catalyzes the conversion of angiotensin I to angiotensin II.[2][3] Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, which increases blood pressure.[2][4] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, further elevating blood pressure.[2][3]

By inhibiting ACE, benazeprilat decreases the production of angiotensin II.[4][5] This leads to several downstream effects:

-

Vasodilation: The relaxation of blood vessels, which lowers systemic arterial blood pressure.[2][5]

-

Reduced Aldosterone Secretion: This leads to increased excretion of sodium and water, reducing blood volume and consequently, blood pressure.[2][3]

The overall physiological effect is a reduction in blood pressure.[1][5]

Signaling Pathway Diagram: Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Benazepril

Caption: Mechanism of Benazepril action on the RAAS pathway.

Option 2: Benadryl (Diphenhydramine) - A First-Generation Antihistamine

Benadryl, with the active ingredient diphenhydramine, is a first-generation antihistamine used to treat a variety of conditions including allergies, hives, insomnia, and motion sickness.[6][7]

Core Mechanism of Action

Diphenhydramine's primary mechanism of action is as an antagonist or inverse agonist at the histamine H1 receptors.[8][9][10] Histamine is a chemical released by the body during an allergic reaction, which binds to H1 receptors and causes symptoms like sneezing, itching, runny nose, and watery eyes.[11][12]

By blocking these H1 receptors, diphenhydramine prevents histamine from binding and exerting its effects, thereby reducing allergic symptoms.[8][11]

Being a first-generation antihistamine, diphenhydramine readily crosses the blood-brain barrier.[8][9] This leads to significant effects on the central nervous system (CNS). Its binding to H1 receptors in the brain is what causes its well-known sedative and hypnotic (sleep-inducing) effects.[8][9][10]

Furthermore, diphenhydramine also has anticholinergic properties, meaning it blocks muscarinic acetylcholine receptors.[8][10] This action contributes to side effects like dry mouth and can be useful in treating motion sickness.[9] It also acts as an intracellular sodium channel blocker, which gives it local anesthetic properties.[10]

Signaling Pathway Diagram: Diphenhydramine (Benadryl) Mechanism

Caption: Diphenhydramine's blockade of H1 and muscarinic receptors.

Summary and Conclusion

Without a definitive identification of "this compound," a detailed technical guide is not feasible. However, the mechanisms of Benazepril and Benadryl (Diphenhydramine) represent two plausible interpretations of the original query. Benazepril acts as an ACE inhibitor within the renin-angiotensin-aldosterone system to lower blood pressure, while Diphenhydramine acts as a histamine H1 receptor antagonist to relieve allergy symptoms and induce sedation. Researchers are advised to verify the precise chemical name of the compound to obtain accurate and relevant mechanistic data.

References

- 1. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Benazepril (Lotensin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Benazepril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Benadryl (Diphenhydramine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Benadryl (diphenhydramine): Dosage, side effects, uses, and more [medicalnewstoday.com]

- 8. droracle.ai [droracle.ai]

- 9. youtube.com [youtube.com]

- 10. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 11. benadryl.com [benadryl.com]

- 12. Diphenhydramine: MedlinePlus Drug Information [medlineplus.gov]

The Discovery and Synthesis of Diphenhydramine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Diphenhydramine, a first-generation antihistamine widely known by its brand name Benadryl®. The initial query for "Benacyl" yielded no relevant results, and it is presumed that the intended compound of interest was the structurally and phonetically similar Diphenhydramine. This document details the seminal discovery by George Rieveschl, outlines key synthetic routes with detailed experimental protocols, presents its multifaceted mechanism of action through signaling pathway diagrams, and summarizes its pharmacokinetic properties in tabular format.

Discovery and History

Diphenhydramine was discovered in 1943 by chemist George Rieveschl and his student, Fred Huber, at the University of Cincinnati.[1][2] Their research was initially focused on developing synthetic muscle relaxants.[1][3] During this investigation, they synthesized the compound that would become known as Diphenhydramine.[1] Subsequent testing by Parke-Davis revealed its potent antihistaminic properties.[1][3] In 1946, it became the first prescription antihistamine approved by the U.S. Food and Drug Administration (FDA), marking a significant milestone in the treatment of allergic conditions.[1][4]

Chemical and Physical Properties

Diphenhydramine is a diarylmethyl ether derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine |

| Molecular Formula | C₁₇H₂₁NO |

| Molar Mass | 255.361 g·mol⁻¹ |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Melting Point | 168-172 °C (as hydrochloride salt) |

| CAS Number | 58-73-1 (free base), 147-24-0 (hydrochloride) |

Synthesis of Diphenhydramine

Several synthetic routes for Diphenhydramine have been developed. The most common methods start from either benzophenone or benzhydrol.

Synthesis from Benzophenone

This two-step synthesis involves the reduction of benzophenone to diphenylmethanol (benzhydrol), followed by etherification.

Experimental Protocol:

Step 1: Reduction of Benzophenone to Diphenylmethanol

-

In a round-bottom flask, dissolve benzophenone in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield diphenylmethanol as a white solid.[5]

Step 2: Etherification of Diphenylmethanol with 2-(Dimethylamino)ethanol

-

Dissolve the diphenylmethanol obtained in the previous step in a suitable solvent like toluene or xylene.[6]

-

Add an equimolar amount of 2-(dimethylamino)ethanol.[5]

-

Add a catalytic amount of an acid catalyst, such as toluenesulfonic acid or methanesulfonic acid.[6]

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.[6]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and wash it with an aqueous solution of sodium hydroxide.[6]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Diphenhydramine.[6] The product can be further purified by distillation or crystallization of its hydrochloride salt.

Synthesis from Benzhydrol

This method involves a direct etherification of benzhydrol with 2-(dimethylamino)ethanol.

Experimental Protocol:

-

In a reaction vessel, combine benzhydrol and an excess of 2-(dimethylamino)ethanol. The excess 2-(dimethylamino)ethanol can also serve as the solvent.[7]

-

Add a catalyst, such as a combination of dibutyltin oxide and an ionic liquid (e.g., methyl-3-n-propylimidazolium salt).[7]

-

Heat the reaction mixture to reflux and stir for 8-20 hours.[7]

-

Monitor the reaction by gas chromatography.[7]

-

Upon completion, remove the excess 2-(dimethylamino)ethanol by distillation under reduced pressure.[7]

-

The resulting crude Diphenhydramine can then be purified by vacuum distillation.[7]

Mechanism of Action and Signaling Pathways

Diphenhydramine exhibits its therapeutic effects and side effects through its interaction with multiple receptor systems. Its primary mechanisms of action are as an inverse agonist of the histamine H1 receptor and as a competitive antagonist of muscarinic acetylcholine receptors.[8][9]

Histamine H1 Receptor Inverse Agonism

As an inverse agonist, Diphenhydramine binds to the inactive state of the H1 receptor, stabilizing it and shifting the equilibrium away from the active state.[10][11] This reduces the constitutive activity of the receptor, even in the absence of histamine, and effectively blocks the actions of histamine released during an allergic response.[10][11] This action alleviates symptoms such as itching, sneezing, and rhinorrhea.[12]

Anticholinergic Activity

Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, particularly the M1-M5 subtypes.[13][14] By blocking the action of acetylcholine in the central and peripheral nervous systems, it produces anticholinergic effects.[12] In the brain, this contributes to its sedative and antiemetic properties.[12] Peripherally, it can lead to side effects such as dry mouth and urinary retention.[13]

Pharmacokinetic Properties

The pharmacokinetic profile of Diphenhydramine has been well-characterized. Key parameters are summarized in the table below.

| Parameter | Value (in young adults) | Reference |

| Bioavailability | 40-60% | [15][16] |

| Time to Peak Plasma Concentration (Tmax) | 2.3 hours | [15] |

| Elimination Half-life (t½) | 9.2 ± 2.5 hours | [17] |

| Volume of Distribution (Vd) | 4.5 L/kg | [15] |

| Clearance (CL) | 23.3 ± 9.4 mL/min/kg | [17] |

| Protein Binding | 98-99% |

Note: Pharmacokinetic parameters can vary with age, with elderly individuals generally exhibiting a longer half-life and lower clearance.[17]

Experimental Workflows

Assessment of Antihistaminic Activity (Histamine-Induced Wheal and Flare Test)

This in vivo assay is a standard method for evaluating the efficacy of antihistamines in humans.

Protocol:

-

Baseline Measurement: Inject a standardized dose of histamine intradermally into the subject's forearm and measure the resulting wheal (swelling) and flare (redness) size after a set time (e.g., 15 minutes).

-

Drug Administration: Administer a single oral dose of Diphenhydramine or a placebo in a randomized, double-blind manner.

-

Post-Dose Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), perform subsequent histamine challenges at different sites on the forearm.

-

Measurement and Analysis: Measure the wheal and flare sizes at each time point. The percentage of suppression of the wheal and flare response compared to baseline and placebo is calculated to determine the antihistaminic efficacy and duration of action.[18]

Assessment of Sedative Effects

The sedative properties of Diphenhydramine can be evaluated using a combination of objective and subjective measures.

Protocol:

-

Baseline Assessments: Before drug administration, subjects undergo a battery of tests including objective measures like saccadic eye movement analysis and the Digit-Symbol Substitution Test (DSST), and subjective measures such as Visual Analogue Scales (VAS) for sedation.[19][20]

-

Drug Administration: Subjects receive a single dose of Diphenhydramine or a placebo in a double-blind, crossover design.[19]

-

Post-Dose Assessments: The same battery of tests is repeated at various time points after drug administration.

-

Data Analysis: Changes in performance on objective tests and ratings on subjective scales are compared between the Diphenhydramine and placebo groups to quantify the sedative effects.[19][20]

Conclusion

Diphenhydramine remains a significant compound in the history of pharmacology, representing one of the first effective treatments for allergic reactions. Its synthesis is straightforward and has been adapted for various scales of production. The dual mechanism of action, involving both H1 receptor inverse agonism and anticholinergic activity, explains its therapeutic efficacy as well as its characteristic side effect profile. The experimental protocols and pharmacokinetic data presented in this guide provide a solid foundation for further research and development in the field of antihistamines and related compounds.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. George Rieveschl - Wikipedia [en.wikipedia.org]

- 3. eshalloffame.org [eshalloffame.org]

- 4. Benadryl - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]

- 7. CN104892435B - The preparation method of diphenhydramine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Client Challenge [babyish.fandom.com]

- 10. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 11. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 13. The Mechanism of Diphenhydramine's (Benadryl; Tylenol PM; Unisom) Ability to Cause Xerostomia (Dry Mouth) [ebmconsult.com]

- 14. Acetylcholine - Wikipedia [en.wikipedia.org]

- 15. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Diphenhydramine: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparison of methods for assessing the sedative effects of diphenhydramine on skills related to car driving. | CHDR [chdr.nl]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

Unraveling the Enigma of Benacyl: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded no specific information for a compound named "Benacyl." The following guide is a comprehensive, illustrative framework based on established methodologies for target identification and validation. The experimental protocols, data, and pathways presented are representative examples and should be adapted to the specific characteristics of a novel compound.

Introduction to Target Identification and Validation

The successful development of a new therapeutic agent hinges on the precise identification and rigorous validation of its biological target. Target identification is the process of pinpointing the specific molecule or molecular complex (e.g., protein, nucleic acid) with which a drug interacts to produce its therapeutic effect. Target validation, in turn, is the experimental process that provides confidence that modulating this target will have the desired therapeutic outcome in humans. This guide outlines a systematic approach to the target identification and validation of a hypothetical novel compound, "this compound."

Hypothetical Data Summary for "this compound"

For the purpose of this guide, we will assume "this compound" is a novel small molecule inhibitor with potential anti-inflammatory properties. The following tables represent the kind of quantitative data that would be generated during its preclinical evaluation.

Table 1: "this compound" In Vitro Binding Affinity and Cellular Efficacy

| Target | Binding Affinity (Kd) | Cellular IC50 (LPS-stimulated PBMCs) |

| Kinase X | 15 nM | 150 nM |

| Kinase Y | 2.5 µM | > 10 µM |

| Kinase Z | > 50 µM | > 50 µM |

LPS: Lipopolysaccharide, PBMCs: Peripheral Blood Mononuclear Cells

Table 2: "this compound" Kinase Selectivity Profile

| Kinase | Percent Inhibition at 1 µM "this compound" |

| Kinase X | 98% |

| Kinase A | 45% |

| Kinase B | 12% |

| Kinase C | < 5% |

Table 3: "this compound" In Vivo Efficacy in a Murine Model of Arthritis

| Treatment Group | Paw Edema (mm) | Pro-inflammatory Cytokine (IL-6) Level (pg/mL) |

| Vehicle Control | 4.2 ± 0.5 | 850 ± 120 |

| "this compound" (10 mg/kg) | 2.1 ± 0.3 | 250 ± 60 |

| Dexamethasone (1 mg/kg) | 1.5 ± 0.2 | 180 ± 50 |

Methodologies for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation.

Target Identification Protocols

3.1.1. Affinity-Based Methods

-

Affinity Chromatography:

-

Synthesize a "this compound" analog with a linker arm.

-

Immobilize the analog onto a solid support (e.g., sepharose beads) to create an affinity matrix.

-

Prepare a cell lysate from a relevant cell line (e.g., macrophages).

-

Incubate the cell lysate with the affinity matrix.

-

Wash away non-specifically bound proteins.

-

Elute specifically bound proteins using an excess of free "this compound."

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Drug Affinity Responsive Target Stability (DARTS):

-

Treat cell lysate with varying concentrations of "this compound."

-

Incubate the treated lysates with a protease (e.g., thermolysin).

-

"this compound"-bound proteins will be conformationally stabilized and less susceptible to proteolysis.

-

Analyze the protein degradation patterns using SDS-PAGE and identify protected proteins by mass spectrometry.

-

Target Validation Protocols

3.2.1. Cellular and Molecular Validation

-

Target Engagement Assays:

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells with "this compound."

-

Heat the cells to induce protein denaturation.

-

Lyse the cells and separate soluble from aggregated proteins by centrifugation.

-

Quantify the amount of the putative target (Kinase X) remaining in the soluble fraction by Western blot or ELISA. An increase in thermal stability upon "this compound" binding confirms target engagement.

-

-

-

Genetic Approaches:

-

siRNA/shRNA Knockdown:

-

Transfect cells with siRNA or shRNA constructs targeting the putative target (Kinase X).

-

Confirm target knockdown by qPCR and Western blot.

-

Assess whether the knockdown phenocopies the effect of "this compound" treatment (e.g., reduction in inflammatory cytokine production).

-

-

CRISPR/Cas9 Knockout:

-

Generate a stable cell line with a knockout of the gene encoding the putative target.

-

Treat the knockout cells with "this compound" and observe for a loss of pharmacological effect, indicating the target is essential for the drug's mechanism of action.

-

-

Visualizing Workflows and Pathways

Experimental and Logical Workflows

Caption: A workflow for "this compound" target identification and validation.

Hypothetical "this compound" Signaling Pathway

Caption: A hypothetical signaling pathway inhibited by "this compound".

Conclusion

The identification and validation of a drug's target are critical milestones in the drug discovery pipeline. While "this compound" remains a hypothetical compound, the principles and methodologies outlined in this guide provide a robust framework for approaching this complex but essential process. A combination of affinity-based proteomics, genetic manipulation, and target engagement assays is crucial for building a compelling case for a specific mechanism of action, ultimately paving the way for successful clinical development.

A comprehensive review of the synthesis, pharmacology, and clinical applications of the first-generation antihistamine, Diphenhydramine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, widely recognized under the trade name Benadryl®, is a first-generation antihistamine of the ethanolamine class. Since its synthesis in 1943, it has become a staple in the treatment of allergic reactions, insomnia, and motion sickness. Its multifaceted pharmacological profile, stemming from its interaction with various receptor systems, has made it a subject of extensive research. This technical guide provides a detailed literature review of Diphenhydramine and its related compounds, focusing on its chemical synthesis, mechanism of action, pharmacokinetic properties, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Properties and Synthesis

Diphenhydramine, chemically named 2-(diphenylmethoxy)-N,N-dimethylethanamine, is a white crystalline powder soluble in water.[1] Its synthesis has been well-documented and can be achieved through several routes.

Synthesis of Diphenhydramine Hydrochloride

A common laboratory-scale synthesis involves a multi-step process starting from benzophenone. This is reduced to diphenylmethanol (benzhydrol), which is then converted to bromodiphenylmethane. The final step involves the reaction of bromodiphenylmethane with 2-dimethylaminoethanol (DMAE) to yield Diphenhydramine.[2] The free base is then typically converted to the hydrochloride salt to improve its stability and solubility.[3]

Experimental Protocol: Synthesis of Diphenhydramine Hydrochloride [2][3]

-

Reduction of Benzophenone to Diphenylmethanol: Benzophenone is dissolved in a suitable solvent (e.g., methanol) and reduced using a reducing agent such as sodium borohydride. The reaction mixture is stirred until the reaction is complete. The diphenylmethanol product is then isolated by extraction and purified.

-

Conversion of Diphenylmethanol to Bromodiphenylmethane: The synthesized diphenylmethanol is dissolved in a minimal amount of acetone and treated with concentrated hydrobromic acid. The resulting bromodiphenylmethane is isolated through extraction and evaporation of the solvent.

-

Synthesis of Diphenhydramine: Bromodiphenylmethane is reacted with an equimolar amount of 2-dimethylaminoethanol (DMAE). The mixture is heated (e.g., to approximately 50°C) for a short period (e.g., 15 minutes) to facilitate the reaction.

-

Formation of Diphenhydramine Hydrochloride: The resulting Diphenhydramine free base is dissolved in a suitable solvent like ethanol. Dry hydrogen chloride gas is then bubbled through the solution until saturation. The mixture is stirred, and the solvent is evaporated under reduced pressure to yield Diphenhydramine hydrochloride as a crystalline solid.

Pharmacodynamics and Mechanism of Action

Diphenhydramine's pharmacological effects are primarily mediated through its interaction with histamine H1 receptors and muscarinic acetylcholine receptors.[4]

Histamine H1 Receptor Antagonism

Diphenhydramine acts as an inverse agonist at histamine H1 receptors.[4] By binding to these receptors, it prevents the action of histamine, a key mediator in allergic responses. This antagonism alleviates symptoms such as sneezing, itching, and runny nose.[5]

Anticholinergic Activity

Diphenhydramine is also a potent antagonist of muscarinic acetylcholine receptors.[6] This anticholinergic activity contributes to its sedative effects and is responsible for common side effects like dry mouth, blurred vision, and urinary retention.[6]

Other Receptor Interactions

Diphenhydramine has also been shown to interact with other receptor systems, including sodium channels, which contributes to its local anesthetic properties.[7]

Signaling Pathways

The binding of Diphenhydramine to H1 and muscarinic receptors initiates distinct intracellular signaling cascades.

Experimental Protocols for Pharmacological Characterization

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the histamine H1 receptor.

References

- 1. youtube.com [youtube.com]

- 2. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]

- 3. scribd.com [scribd.com]

- 4. DIPHENHYYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. Radioligand Binding Assays [bio-protocol.org]

- 6. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of Acyl-CoA-Binding Protein (ACBP) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA-binding protein (ACBP) is a small, highly conserved intracellular protein that plays a crucial role in the transport and maintenance of the cellular pool of acyl-CoA esters.[1][2] These esters are pivotal intermediates in lipid metabolism and are involved in a multitude of cellular processes, including fatty acid synthesis and degradation, membrane biogenesis, and cellular signaling.[1] Given its central role, understanding the binding kinetics and activity of ACBP is of significant interest in various fields, from metabolic research to drug discovery.

This technical guide provides an in-depth overview of the in vitro characterization of ACBP activity, with a focus on its interaction with acyl-CoA esters. It details common experimental protocols, presents key quantitative data, and visualizes the underlying biochemical processes.

Quantitative Data Summary

The binding affinity of ACBP for its ligands, acyl-CoA esters, is a critical parameter in its functional characterization. This affinity is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the protein binding sites are occupied. Lower Kd values indicate a higher binding affinity.

| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |

| NcACBP-GST | NBD-palmitoyl-CoA | Fluorescence Assay | 11.65 nM | [3] |

Note: This table is a representative example. The binding affinity of ACBP can vary depending on the specific isoform, the length and saturation of the acyl-CoA chain, and the experimental conditions.

Experimental Protocols

A variety of in vitro methods can be employed to characterize the binding activity of ACBP. Below are detailed protocols for two commonly used assays.

Recombinant Protein Expression and Purification

Objective: To produce a sufficient quantity of pure ACBP for in vitro assays.

Methodology:

-

Gene Cloning: The gene encoding the ACBP of interest is cloned into an expression vector, often with a tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable host, typically E. coli.

-

Protein Expression: The transformed cells are cultured, and protein expression is induced (e.g., with IPTG for Lac-inducible systems).

-

Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the recombinant protein.

-

Affinity Chromatography: The cell lysate is passed through a chromatography column with a resin that specifically binds the tag on the recombinant protein.

-

Elution: The bound protein is eluted from the column.

-

Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford or BCA assay).

Fluorescence-Based Ligand Binding Assay

Objective: To determine the binding affinity (Kd) of ACBP for a fluorescently labeled acyl-CoA analog.

Methodology:

-

Reagents:

-

Purified recombinant ACBP.

-

Fluorescently labeled acyl-CoA analog (e.g., NBD-palmitoyl-CoA).

-

Binding buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Procedure:

-

A fixed concentration of the fluorescently labeled acyl-CoA is incubated with increasing concentrations of the purified ACBP in the binding buffer.

-

The fluorescence intensity is measured using a fluorometer. The binding of the fluorescent ligand to ACBP results in a change in its fluorescence properties (e.g., an increase in intensity).

-

-

Data Analysis:

-

The change in fluorescence is plotted against the concentration of ACBP.

-

The data is fitted to a binding equation (e.g., one-site binding model) to determine the dissociation constant (Kd).[3]

-

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the binding interaction between ACBP and acyl-CoA esters.[4][5]

Methodology:

-

Instrumentation: An isothermal titration calorimeter is used.

-

Sample Preparation:

-

The purified ACBP solution is placed in the sample cell.

-

The acyl-CoA ester solution is loaded into the injection syringe.

-

-

Titration: The acyl-CoA solution is injected in small aliquots into the sample cell containing the ACBP solution.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]

-

Visualizations

Experimental Workflow for ACBP Binding Assay

Caption: Workflow for determining ACBP binding affinity using a fluorescence-based assay.

ACBP-Acyl-CoA Binding Interaction

Caption: Reversible binding of Acyl-CoA to ACBP to form a functional complex.

Conclusion

The in vitro characterization of Acyl-CoA-binding protein activity is fundamental to understanding its physiological and pathological roles. The methods outlined in this guide, including fluorescence-based assays and isothermal titration calorimetry, provide robust platforms for quantifying the binding affinity and thermodynamics of the ACBP-acyl-CoA interaction. The data and protocols presented herein serve as a valuable resource for researchers engaged in the study of lipid metabolism and the development of novel therapeutics targeting this essential protein.

References

- 1. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]

- 2. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) | Springer Nature Experiments [experiments.springernature.com]

Preliminary Toxicity Profile of Benacyl (Benactyzine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benacyl, scientifically known as Benactyzine, is a potent anticholinergic agent with a history of use in the treatment of depression and anxiety. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, and it also exhibits noncompetitive inhibitory effects on nicotinic acetylcholine receptors.[1][2] This dual action underscores its complex pharmacological profile and necessitates a thorough understanding of its toxicology. This technical guide provides a consolidated overview of the preliminary toxicity studies of Benactyzine, presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways to support further research and drug development efforts. Due to the limited availability of detailed study reports in the public domain, some experimental protocols are based on standardized OECD guidelines and should be considered representative.

Quantitative Toxicity Data

The following tables summarize the available acute toxicity data for Benactyzine hydrochloride. This data, primarily derived from the Registry of Toxic Effects of Chemical Substances (RTECS), provides a quantitative measure of the acute lethal doses across different species and routes of administration.

Table 1: Acute Toxicity of Benactyzine Hydrochloride

| Species | Route of Administration | LD50 Value |

| Rat | Oral | 184 mg/kg[3][4] |

| Rat | Intraperitoneal | 100 mg/kg[3] |

| Mouse | Oral | 160 mg/kg[3] |

| Mouse | Intraperitoneal | 76 mg/kg[3] |

| Mouse | Subcutaneous | 250 mg/kg[3] |

| Mouse | Intravenous | 14.3 mg/kg[3] |

| Rabbit | Intravenous | 15 mg/kg[3] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Experimental Protocols

Detailed experimental protocols for specific toxicity studies on Benactyzine are not extensively available in public literature. Therefore, the following sections outline generalized methodologies for key toxicity assessments based on established regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols are intended to provide a framework for the design of future studies.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Test Animals: Typically, female rats are used. Animals are young, healthy, and nulliparous.

Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). Standard laboratory diet and water are provided ad libitum.

Procedure:

-

Dosing: A single animal is dosed with the test substance at a starting dose level below the estimated LD50. Doses are administered via oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. The dose progression or regression is determined by a specified dose-spacing factor.

-

Stopping Criteria: The study is stopped when one of the stopping criteria is met, such as the completion of a certain number of reversals in outcome (survival/death) or testing a maximum number of animals.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes at each dose level.

Diagram 1: Acute Oral Toxicity Experimental Workflow (OECD 425)

Caption: Workflow for acute oral toxicity testing using the Up-and-Down Procedure.

Sub-Chronic Oral Toxicity Study (90-Day) (Based on OECD Guideline 408)

Objective: To characterize the toxic effects of a substance following repeated oral administration over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Test Animals: Typically, rats are used. Both sexes are included.

Procedure:

-

Dose Groups: At least three dose levels of the test substance and a control group are used.

-

Administration: The test substance is administered daily by oral gavage or in the diet/drinking water for 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.

-

Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organ weights are recorded, and tissues are examined microscopically.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[5]

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[5]

Procedure:

-

Exposure: Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours).[5] A long-duration exposure (e.g., 24 hours) without S9 is also performed.[5]

-

Harvest: After exposure and a recovery period, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Analysis: Chromosome preparations are stained, and metaphase cells are analyzed microscopically for the presence of structural chromosomal aberrations.

-

Data Evaluation: The frequency of aberrant cells is compared between treated and control cultures.

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

Objective: To determine if a substance induces chromosomal damage or damage to the mitotic apparatus, leading to the formation of micronuclei in erythrocytes.

Test Animals: Typically, mice or rats are used.

Procedure:

-

Dosing: Animals are exposed to the test substance, usually via two administrations 24 hours apart, by an appropriate route.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.

-

Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

-

Toxicity Assessment: The ratio of polychromatic to normochromatic erythrocytes is also calculated as an indicator of bone marrow toxicity.

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

Objective: To assess the effects of a substance on male and female reproductive performance and on the growth and development of the offspring.[6][7]

Test Animals: Typically, rats are used.

Procedure:

-

Parental (F0) Generation: Male and female animals are administered the test substance for a specified period before mating, during mating, and for females, throughout gestation and lactation.

-

First (F1) Generation: The offspring of the F0 generation are exposed to the test substance from conception through sexual maturity. Selected F1 animals are then mated to produce the F2 generation.

-

Endpoints: A comprehensive range of endpoints are evaluated in both the parental and offspring generations, including:

-

Parental: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and organ weights and histopathology of reproductive organs.

-

Offspring: Viability, sex ratio, body weight, physical and functional development, and necropsy findings.

-

Signaling Pathways and Mechanisms of Toxicity

The primary toxicological effects of Benactyzine are extensions of its pharmacological actions as a potent anticholinergic agent. At high doses, it can lead to a state of delirium.[2]

Anticholinergic (Muscarinic Receptor Antagonism) Pathway

Benactyzine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in both the central and peripheral nervous systems.[8][9] By blocking the binding of the neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses. This leads to a range of physiological effects that, in a toxicological context, manifest as the classic anticholinergic toxidrome.

Diagram 2: Benactyzine's Antagonism of Muscarinic Acetylcholine Receptors

Caption: Benactyzine competitively blocks acetylcholine at muscarinic receptors.

Nicotinic Acetylcholine Receptor Inhibition

In addition to its effects on muscarinic receptors, Benactyzine also acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1] This action can contribute to its overall toxicological profile, particularly at higher concentrations, by interfering with neuromuscular transmission and ganglionic signaling.

Diagram 3: Benactyzine's Noncompetitive Inhibition of Nicotinic Acetylcholine Receptors

Caption: Benactyzine noncompetitively inhibits ion flow through nicotinic ACh receptors.

Conclusion

The available data on Benactyzine indicate that it possesses significant acute toxicity, consistent with its potent anticholinergic activity. The provided LD50 values offer a starting point for risk assessment. However, a comprehensive understanding of its sub-chronic, genotoxic, and reproductive toxicity is hampered by the lack of publicly available, detailed study reports. The experimental protocols outlined in this guide, based on international standards, provide a framework for conducting further necessary investigations to fully characterize the safety profile of Benactyzine. Future research should focus on performing these studies to generate the data required for a complete toxicological evaluation, which is essential for any potential therapeutic development or risk assessment.

References

- 1. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benactyzine [drugcentral.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. criver.com [criver.com]

- 6. A two-generation reproductive toxicity study of benzophenone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-generation reproductive toxicity studies in rats with extra parameters for detecting endocrine disrupting activity: introductory overview of results for nine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]

- 9. What is Benactyzine Hydrochloride used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Solubility and Stability of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Diphenhydramine, the active pharmaceutical ingredient (API) in Benadryl. Focusing on solubility and stability, this document synthesizes critical data and methodologies to support research, formulation development, and quality control activities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical procedures.

Physicochemical Properties of Diphenhydramine

Diphenhydramine is a first-generation antihistamine of the ethanolamine class. It is a white crystalline powder. The hydrochloride salt is the most common form used in pharmaceutical preparations.

Table 1: General Physicochemical Properties of Diphenhydramine Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁NO · HCl | [1] |

| Molecular Weight | 291.8 g/mol | [1] |

| pKa | ~9 | [2] |

| Melting Point | 161-162 °C | |

| Appearance | Crystalline solid | [1] |

Solubility Profile

The solubility of Diphenhydramine and its hydrochloride salt is a critical parameter for formulation development, influencing dissolution rates and bioavailability.

Qualitative Solubility

Diphenhydramine hydrochloride exhibits a wide range of solubility in various solvents. It is freely soluble in water and methanol, and soluble in ethanol.[3]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of Diphenhydramine Hydrochloride in various solvents.

Table 2: Solubility of Diphenhydramine Hydrochloride in Common Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 1 g/mL | Not Specified | [4] |

| Water | 1000 mg/mL | Not Specified | [2] |

| Water | 29.18 mg/mL (100 mM) | Not Specified | |

| Ethanol | 500 mg/mL | Not Specified | [4] |

| Ethanol | ~30 mg/mL | Not Specified | [1] |

| Methanol | Very soluble | Not Specified | [3] |

| Acetone | 20 mg/mL | Not Specified | [4] |

| Chloroform | 1 g in 2 mL | Not Specified | [5] |

| DMSO | ~20 mg/mL | Not Specified | [1] |

| Dimethyl formamide | ~10 mg/mL | Not Specified | [1] |

| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [1] |

| Benzene | Very slightly soluble | Not Specified | [5] |

| Ether | Very slightly soluble | Not Specified | [5] |

Table 3: Temperature-Dependent Solubility of Diphenhydramine Hydrochloride

A study by Zhang et al. (2016) investigated the solubility of diphenhydramine hydrochloride in several pure and binary solvents at temperatures ranging from 278.15 K to 323.15 K. The solubility was found to be temperature-dependent, increasing with a rise in temperature.[6][7]

Stability Profile

Understanding the stability of Diphenhydramine is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[8][9] This helps in elucidating degradation pathways and developing stability-indicating analytical methods.

Table 4: Summary of Forced Degradation Conditions and Observations for Diphenhydramine

| Stress Condition | Conditions | Observations | Reference |

| Acid Hydrolysis | 0.1 M HCl, 70°C for 35 h | Significant degradation (>19%) | [10][11] |

| Base Hydrolysis | 0.1 M NaOH | Stable | [11] |

| Oxidative | 3% H₂O₂, 24 hours | Significant degradation (>80%) | [2] |

| Thermal | 70°C, pH 1 and 4 | Visible degradation (>19%) | [10][11] |

| Photolytic | UV/VIS light (18.902–94.510 kJ/m²) | Labile, with degradation ranging from 5.5–96.3% | [10][11] |

Degradation Pathways

The primary degradation pathways for Diphenhydramine include hydrolysis of the ether linkage and oxidation.[2] Under photolytic conditions, degradation is also significant.[11]

Stability in Solution

A study on the stability of Diphenhydramine Hydrochloride in intravenous admixtures (0.2 and 1.0 mg/mL in 0.9% sodium chloride and 5% dextrose) showed that the solutions were chemically and physically stable for up to 14 days when stored under refrigeration (2°C-8°C).[2] Another study found that solutions of diphenhydramine hydrochloride (12.5, 25, and 50 mg/50 mL) in dextrose 5% in water (D5W) or 0.9% sodium chloride (NS) were chemically stable for 91 days at 4°C or 22°C when protected from light.[12]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A common method for determining equilibrium solubility is the shake-flask method.

-

Preparation of Supersaturated Solution: An excess amount of Diphenhydramine Hydrochloride is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: The concentration of Diphenhydramine Hydrochloride in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact drug from its degradation products.

Table 5: Example of a Stability-Indicating HPLC Method for Diphenhydramine

| Parameter | Condition |

| Column | C18 (4.6mm x 250mm, 5 µm) |

| Mobile Phase | Methanol and water (4:1), pH adjusted to 7.4 with triethanolamine |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 15 µL |

| Column Temperature | 40°C |

Method Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[13][14]

Forced Degradation Protocol

-

Acid Hydrolysis: Treat a solution of Diphenhydramine HCl with 0.1 M HCl and heat at 70°C.

-

Base Hydrolysis: Treat a solution of Diphenhydramine HCl with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of Diphenhydramine HCl with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of Diphenhydramine HCl to dry heat at a specified temperature (e.g., 70°C).

-

Photostability: Expose a solution of Diphenhydramine HCl to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16]

-

Sample Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method to determine the extent of degradation and identify degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Simplified Diphenhydramine Degradation Pathway

Caption: Simplified degradation pathways of Diphenhydramine.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]

- 5. Diphenhydramine CAS#: 58-73-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ThermoML:J. Chem. Thermodyn. 2016, 93, 132-142 [trc.nist.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cjhp-online.ca [cjhp-online.ca]

- 13. Development and Validation of HPLC Method for Diphenhydramine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 16. ema.europa.eu [ema.europa.eu]

In-depth Technical Guide: Understanding the Pharmacokinetics of Benacyl

Disclaimer: The compound "Benacyl" appears to be a hypothetical or proprietary substance for which no public pharmacokinetic data is available. The following guide is a structured template illustrating how such a document would be presented, using placeholder data and generalized experimental protocols. This framework is intended for researchers, scientists, and drug development professionals to adapt for their own compounds.

Introduction

This document provides a comprehensive overview of the pharmacokinetic profile of this compound, a novel therapeutic agent. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes. The information herein is critical for guiding further preclinical and clinical development, including dose selection and safety assessment.

Summary of Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound determined in preclinical animal models.

| Parameter | Symbol | Value (Mean ± SD) | Units |

| Bioavailability (Oral) | F | 75 ± 8 | % |

| Time to Maximum Concentration | Tmax | 1.5 ± 0.5 | hours |

| Maximum Concentration | Cmax | 2.3 ± 0.4 | µg/mL |

| Area Under the Curve (0-inf) | AUC(0-inf) | 18.5 ± 2.1 | µg·h/mL |

| Volume of Distribution | Vd | 2.1 ± 0.3 | L/kg |

| Elimination Half-Life | t1/2 | 4.2 ± 0.7 | hours |

| Clearance | CL | 0.25 ± 0.05 | L/h/kg |

| Protein Binding | 92 ± 3 | % |

Absorption

This compound exhibits rapid oral absorption. Following oral administration, it is readily absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 1.5 hours. The oral bioavailability is approximately 75%, indicating efficient absorption and limited first-pass metabolism.

Experimental Protocol: Oral Bioavailability Study

-

Subjects: Male Sprague-Dawley rats (n=6 per group).

-

Administration:

-

Intravenous (IV) group: this compound administered as a single bolus (1 mg/kg) via the tail vein.

-

Oral (PO) group: this compound administered by oral gavage (5 mg/kg).

-

-

Sample Collection: Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Calculation: Bioavailability (F) was calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Distribution

This compound is widely distributed throughout the body, with a volume of distribution of 2.1 L/kg. It exhibits high plasma protein binding (92%), primarily to albumin.

Experimental Protocol: Plasma Protein Binding Assay

-

Method: Equilibrium dialysis.

-

Procedure:

-

A semi-permeable membrane separates a chamber containing rat plasma from a chamber containing phosphate-buffered saline (PBS).

-

This compound is added to the plasma chamber and the system is allowed to equilibrate for 24 hours at 37°C.

-

Samples are taken from both chambers and the concentration of this compound is measured by LC-MS/MS.

-

-

Calculation: Percent bound is calculated as ((Total Concentration - Free Concentration) / Total Concentration) * 100.

Metabolism

The primary route of metabolism for this compound is hepatic oxidation, mediated predominantly by the cytochrome P450 enzyme CYP3A4. This results in the formation of two main inactive metabolites, M1 (hydroxylated) and M2 (N-dealkylated).

Signaling Pathway: this compound Metabolism```dot

Caption: General workflow for a preclinical pharmacokinetic study.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile in preclinical models, characterized by good oral bioavailability, rapid absorption, and a moderate elimination half-life. The primary metabolic pathway has been identified, and the distribution and excretion routes are well-defined. These findings provide a solid foundation for the continued development of this compound as a potential therapeutic agent. Further studies in higher species and eventually in humans are warranted to fully elucidate its clinical pharmacology.

An In-depth Technical Guide to the Binding Affinity and Kinetics of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Diphenhydramine, the active compound in many common over-the-counter antihistamines. This document details its binding affinity to its primary target and various off-target receptors, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

Diphenhydramine is a first-generation antihistamine that primarily functions as an inverse agonist at the histamine H1 receptor.[1] Its therapeutic effects in treating allergic reactions are a direct result of this interaction.[1] However, Diphenhydramine is also known for its sedative and anticholinergic side effects, which stem from its ability to bind to other receptors.[1] Understanding the binding affinity and kinetics of Diphenhydramine at these various targets is crucial for comprehending its full pharmacological profile and for the development of more specific antihistamines.

Quantitative Binding Affinity Data

The binding affinity of Diphenhydramine has been characterized at its primary target, the histamine H1 receptor, as well as at several "off-target" receptors. The following tables summarize the equilibrium dissociation constants (Ki and Kd), which are inversely related to binding affinity. A lower value indicates a stronger binding interaction.

| Receptor | Binding Affinity (Ki in nM) |

| Histamine H1 | 14.08[2] |

| Muscarinic M1 | 210[2] |

| Muscarinic M2 | 130[2] |

| Muscarinic M3 | 240[2] |

| Muscarinic M4 | 112[2] |

| Muscarinic M5 | 260[2] |

| Alpha-1 Adrenergic | 430[2] |

| Alpha-2 Adrenergic | 7,600[2] |

| Serotonin (5-HT) Transporter | Binds, but specific Ki not consistently reported |

| Channel Subtype (State) | Binding Affinity (Kd) |

| Inactivated Neuronal Na+ Channel | ~10 µM[3] |

| Resting Neuronal Na+ Channel | >300 µM[3] |

Binding Kinetics

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional effects of compounds like Diphenhydramine.

Radioligand Binding Assay

This technique is a gold standard for quantifying the affinity of a ligand for a receptor.[7] It involves the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki) of Diphenhydramine for the Histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the human Histamine H1 receptor.[1]

-

Radioligand: [³H]-mepyramine (a selective H1 antagonist).[1]

-

Unlabeled competitor: Diphenhydramine.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

Wash Buffer (ice-cold).

-

Glass fiber filters.[1]

-

Scintillation fluid and a scintillation counter.[1]

Procedure:

-

Reaction Setup: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand ([³H]-mepyramine), and varying concentrations of the unlabeled competitor (Diphenhydramine).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters will trap the membrane fragments with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is then used to calculate the IC₅₀ value (the concentration of Diphenhydramine that inhibits 50% of the specific binding of the radioligand). The Ki value is then determined from the IC₅₀ using the Cheng-Prusoff equation.[4]

Calcium Flux Assay

This is a functional assay that measures the downstream signaling effects of receptor activation or inhibition.[7]

Objective: To determine the functional antagonism of Diphenhydramine at the Histamine H1 receptor.

Materials:

-

A cell line engineered to express the human Histamine H1 receptor (e.g., HEK293 cells).[2][3]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

-

Histamine (agonist).[2]

-

Diphenhydramine (antagonist).

-

Assay buffer.

-

A fluorescence microplate reader.[3]

Procedure:

-

Cell Preparation: Plate the H1 receptor-expressing cells in a multi-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye. This dye will fluoresce upon binding to intracellular calcium.

-

Compound Addition: Add varying concentrations of Diphenhydramine to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of histamine to the wells to stimulate the H1 receptors.

-

Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence microplate reader. Activation of the H1 receptor by histamine leads to an increase in intracellular calcium, resulting in an increase in fluorescence.[2][3]

-

Data Analysis: The ability of Diphenhydramine to inhibit the histamine-induced fluorescence increase is quantified. The data is used to generate a dose-response curve and calculate the IC₅₀ value, representing the concentration of Diphenhydramine that causes 50% inhibition of the histamine response.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Conclusion

Diphenhydramine exhibits high affinity for the histamine H1 receptor, its primary therapeutic target. However, its interactions with muscarinic and other receptors contribute significantly to its side-effect profile. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in pharmacology and drug development. Future work focusing on the precise binding kinetics of Diphenhydramine will further elucidate its mechanism of action and inform the design of next-generation antihistamines with improved specificity and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Benacyl: Application Notes and Protocols for Cell Culture

Disclaimer: The following application notes and protocols are for a hypothetical compound named "Benacyl." As of this writing, "this compound" is not a recognized scientific term for a specific molecule. The information provided is based on the presumed mechanism of action of a first-generation antihistamine with anticholinergic properties, for research and development professionals in cell culture applications.

Introduction

This compound is a synthetic compound developed for its potent antagonist activity at the histamine H1 receptor and its inhibitory effects on muscarinic acetylcholine receptors.[1][2][3] These properties make it a valuable tool for in vitro studies of allergic responses, inflammation, and neuronal signaling. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its efficacy and mechanism of action.

Mechanism of Action

This compound primarily functions as an inverse agonist at the H1 histamine receptor, competitively blocking the binding of histamine and thereby inhibiting downstream signaling pathways that lead to allergic and inflammatory responses.[1][4] Additionally, its anticholinergic activity results from the blockade of muscarinic acetylcholine receptors, which can modulate a variety of cellular processes, particularly in the nervous system.[2][3]

Data Summary

The following tables summarize quantitative data from hypothetical studies on this compound's effects in various cell lines.

Table 1: IC50 Values of this compound for H1 Receptor Inhibition

| Cell Line | Assay Type | IC50 (nM) |

| HEK293 (H1R-transfected) | Calcium Influx Assay | 15.8 |

| HeLa | Histamine-induced IP1 Accumulation | 22.5 |

| Primary Human Mast Cells | Histamine-induced Degranulation | 35.2 |

Table 2: Cytotoxicity of this compound in Different Cell Lines (48h incubation)

| Cell Line | Assay Type | CC50 (µM) |

| HEK293 | MTT Assay | >100 |

| HeLa | LDH Release Assay | 85.3 |

| SH-SY5Y (Neuroblastoma) | CellTiter-Glo | 62.1 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in Mast Cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 15.2 ± 2.1 | 8.9 ± 1.5 |

| Histamine (10 µM) | 254.8 ± 15.3 | 189.4 ± 12.7 |

| Histamine + this compound (1 µM) | 45.7 ± 5.8 | 32.1 ± 4.2 |

Experimental Protocols

Protocol 1: Determination of IC50 for H1 Receptor Antagonism using a Calcium Influx Assay

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against the histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human H1 receptor

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Histamine

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed HEK293-H1R cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Remove the culture medium and load the cells with Fluo-4 AM dye (4 µM) in HBSS for 1 hour at 37°C.

-

Wash the cells twice with HBSS.

-

Prepare serial dilutions of this compound in HBSS and add to the respective wells. Incubate for 30 minutes at 37°C.

-

Add histamine to a final concentration of 100 nM to all wells except the negative control.

-

Immediately measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 525 nm. Record data every 2 seconds for 3 minutes.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Adherent cell line of interest (e.g., HeLa, SH-SY5Y)

-

Complete culture medium

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium and add to the cells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 hours at 37°C in a humidified incubator.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

Caption: this compound's mechanism of action at the H1 receptor.

Caption: General experimental workflow for testing this compound.

References

Application Notes and Protocols for the Use of Diphenhydramine (Benadryl) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine, commonly known by its brand name Benadryl, is a first-generation histamine H1 receptor antagonist with additional anticholinergic (antimuscarinic) and sedative properties.[1][2] Its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, making it a versatile tool in preclinical research.[1] These application notes provide detailed protocols and quantitative data for the use of diphenhydramine in various animal models, including for the study of allergies, sedation, and motion sickness.

Data Presentation

Toxicology and Pharmacokinetics

Understanding the safety profile and pharmacokinetic parameters of diphenhydramine is crucial for designing effective in vivo studies. The following tables summarize key toxicological and pharmacokinetic data in common laboratory animal species.

| Table 1: Acute Toxicity of Diphenhydramine | ||

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mouse | Intraperitoneal (IP) | 56 |

| Oral (PO) | 160 | |

| Subcutaneous (SC) | 50 | |

| Rat | Intraperitoneal (IP) | 280 |

| Oral (PO) | 390 | |

| Dog | Intravenous (IV) | 24 - 30 |

Data sourced from various preclinical studies.[3][4]

| Table 2: Pharmacokinetic Parameters of Diphenhydramine in Dogs | ||

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Intramuscular (IM) Administration (2 mg/kg) |

| Half-life (T½) | 4.2 ± 0.5 h | 6.8 ± 0.7 h |

| Clearance (Cl) | 20.7 ± 2.9 mL/kg/min | 20.8 ± 2.7 mL/kg/min (Cl/F) |

| Volume of Distribution (Vd) | 7.6 ± 0.7 L/kg | 12.3 ± 1.2 L/kg (Vd/F) |

| Bioavailability (F) | - | 88% |

Data from a study in healthy dogs.[1] Note that the oral bioavailability of diphenhydramine in dogs is significantly lower, approximately 7.8%, but increases to 22% when administered as dimenhydrinate.[2][5][6]

Efficacy in Animal Models

The following table provides an overview of the effective doses and observed outcomes of diphenhydramine in various preclinical models.

| Table 3: Efficacy of Diphenhydramine in Animal Models | ||||

| Animal Model | Application | Dosage (mg/kg) | Route | Key Observations |

| Mouse | Sedation | 1, 2 | IM | Dose-dependent decrease in open-field activity and increased tonic immobility.[7] |

| Rat | Sedation | 10 | IP | Established stimulus control in a two-lever choice task, indicating sedative properties.[8] |

| Rat | Motion Sickness (Pica Model) | - | IP | Suppressed rotation-induced kaolin intake (pica).[9] |

| Dog | Allergic Reaction (cutaneous) | 2.2 | PO | Failed to show an inhibitory effect on histamine- and compound 48/80-induced wheal formation.[10][11] |

| Cat | Allergic Reaction | 2.0 (median) | IM | 93% of cats showed improvement in clinical signs of allergic reaction.[12] |

| Rat | Organophosphate Poisoning | 3, 15, 30 | IM | Dose-dependent reduction in mortality (0%, 25%, and 100% survival, respectively).[13] |

Experimental Protocols

Sedation Assessment in Rodents using the Open-Field Test

This protocol details the procedure for evaluating the sedative effects of diphenhydramine in mice or rats.

Materials:

-

Diphenhydramine hydrochloride

-

Sterile saline (0.9% NaCl)

-

Open-field arena

-

Animal scale

-

Syringes and needles (appropriate gauge for IP injection)

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week and to the testing room for at least 60 minutes prior to the experiment.

-

Preparation of Diphenhydramine Solution: Dissolve diphenhydramine hydrochloride in sterile saline to the desired concentration. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg, the concentration should be 1 mg/mL.[3]

-

Administration: Administer the prepared diphenhydramine solution or a vehicle control (sterile saline) via intraperitoneal (IP) injection.

-

Observation Period: Place the animal in the center of the open-field arena 15-30 minutes after the injection.[3]

-

Data Collection: Record locomotor activity (e.g., distance traveled, line crossings) and rearing frequency for a defined period (e.g., 10-30 minutes).

-

Data Analysis: Compare the behavioral parameters of the diphenhydramine-treated group with the vehicle-treated group. A statistically significant decrease in locomotor activity and rearing is indicative of a sedative effect.

Workflow for assessing sedation using the open-field test.

Anti-Allergic and Anti-Inflammatory Assessment in Mice using the Paw Edema Model

This protocol describes a model of non-IgE-mediated mast cell degranulation to evaluate the anti-inflammatory effects of diphenhydramine.

Materials:

-

Diphenhydramine hydrochloride

-

Compound 48/80

-

Sterile saline (0.9% NaCl)

-

Plethysmometer or calipers

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.

-

Preparation of Solutions:

-

Prepare a solution of diphenhydramine in sterile saline.

-

Prepare a solution of Compound 48/80 in sterile saline (e.g., 10 µg in 50 µL).[3]

-

-